Hydrazinecarboxylic acid, 2-[(phenylamino)carbonyl]-, ethyl ester
Description
Hydrazinecarboxylic acid, 2-[(phenylamino)carbonyl]-, ethyl ester is a useful research compound. Its molecular formula is C10H13N3O3 and its molecular weight is 223.23 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Ethyl N-(phenylcarbamoylamino)carbamate, also known as ethyl 2-(phenylcarbamoyl)hydrazinecarboxylate, is a type of carbamate compound . Carbamates are known to interact with various targets in the body, including enzymes and receptors
Mode of Action
Carbamates, in general, are known for their ability to modulate inter- and intramolecular interactions with target enzymes or receptors . They impose a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH .
Biochemical Pathways
Carbamates are known to influence various biochemical pathways due to their interactions with different targets .
Pharmacokinetics
Carbamates are generally known for their chemical stability and capability to permeate cell membranes, which can influence their bioavailability .
Result of Action
Carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of carbamates. For instance, light intensity and temperature can affect the formation of carbamates in alcoholic beverages . Moreover, maintaining a balanced diet and avoiding excessive consumption of alcoholic beverages can help reduce the intake of carbamates .
Biological Activity
Hydrazinecarboxylic acid, 2-[(phenylamino)carbonyl]-, ethyl ester (CAS No. 17696-94-5) is a compound of significant interest in medicinal and pharmaceutical chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H13N3O3
- Molecular Weight : 223.23 g/mol
- Purity : Typically around 95%.
Hydrazinecarboxylic acid derivatives, including this compound, are known to exhibit various mechanisms of action primarily through their interactions with biological macromolecules. The compound's structure suggests potential activity as a carbamate , which can modulate enzyme activity and receptor interactions:
- Target Enzymes : It may interact with enzymes involved in metabolic pathways, influencing processes such as signal transduction and cellular metabolism.
- Biochemical Pathways : The compound can affect pathways related to cell growth and differentiation, potentially offering therapeutic benefits in conditions like cancer or metabolic disorders.
Anticancer Activity
Research has indicated that hydrazine derivatives can possess anticancer properties. A study focused on the synthesis of hydrazone derivatives from hydrazinecarboxylic acids demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism proposed involves the induction of apoptosis in cancer cells through the activation of caspase pathways .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of hydrazine derivatives. Some studies have shown that compounds similar to hydrazinecarboxylic acid exhibit inhibitory effects on bacterial growth, suggesting potential applications in treating infections caused by resistant strains .
Neuroprotective Effects
Emerging evidence suggests that hydrazine derivatives may also have neuroprotective properties. Research indicates that they can mitigate oxidative stress in neuronal cells, which is crucial for conditions like Alzheimer's disease. The proposed mechanism involves the reduction of reactive oxygen species (ROS) and enhancement of antioxidant defenses .
Case Studies and Research Findings
- Cytotoxicity Assay :
- Antimicrobial Testing :
- Neuroprotection Study :
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C10H13N3O3 |
Molecular Weight | 223.23 g/mol |
Anticancer Activity | Induces apoptosis |
Antimicrobial Activity | Effective against bacteria |
Neuroprotective Effects | Reduces oxidative stress |
Properties
IUPAC Name |
ethyl N-(phenylcarbamoylamino)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-2-16-10(15)13-12-9(14)11-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,13,15)(H2,11,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRQNLRWXBDXBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NNC(=O)NC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0066248 | |
Record name | Hydrazinecarboxylic acid, 2-[(phenylamino)carbonyl]-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0066248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17696-94-5 | |
Record name | Ethyl 2-[(phenylamino)carbonyl]hydrazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17696-94-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydrazinecarboxylic acid, 2-((phenylamino)carbonyl)-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017696945 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydrazinecarboxylic acid, 2-[(phenylamino)carbonyl]-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hydrazinecarboxylic acid, 2-[(phenylamino)carbonyl]-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0066248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-(N-phenylcarbamoyl)carbazate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.894 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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